molecular formula C7H6BrNO4S B14377792 (4-Bromobenzoyl)sulfamic acid CAS No. 89782-97-8

(4-Bromobenzoyl)sulfamic acid

Cat. No.: B14377792
CAS No.: 89782-97-8
M. Wt: 280.10 g/mol
InChI Key: NXFPZTXBZQSDHC-UHFFFAOYSA-N
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Description

(4-Bromobenzoyl)sulfamic acid is an organic compound that features a bromine atom attached to the benzene ring at the para position and a sulfamic acid group attached to the benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromobenzoyl)sulfamic acid typically involves the reaction of 4-bromobenzoic acid with sulfamic acid. One common method involves the use of a solvent such as glacial acetic acid and an oxidant like oxygen. The reaction is carried out under controlled temperature conditions, usually between 75-85°C, to ensure the efficient formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The final product is often purified through crystallization or other separation techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

(4-Bromobenzoyl)sulfamic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the bromine atom to other functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

(4-Bromobenzoyl)sulfamic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Bromobenzoyl)sulfamic acid involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzoic acid: Similar in structure but lacks the sulfamic acid group.

    Sulfamic acid: Contains the sulfamic acid group but lacks the bromobenzoyl group.

Uniqueness

(4-Bromobenzoyl)sulfamic acid is unique due to the presence of both the bromobenzoyl and sulfamic acid groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications that require specific functional groups.

Properties

CAS No.

89782-97-8

Molecular Formula

C7H6BrNO4S

Molecular Weight

280.10 g/mol

IUPAC Name

(4-bromobenzoyl)sulfamic acid

InChI

InChI=1S/C7H6BrNO4S/c8-6-3-1-5(2-4-6)7(10)9-14(11,12)13/h1-4H,(H,9,10)(H,11,12,13)

InChI Key

NXFPZTXBZQSDHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NS(=O)(=O)O)Br

Origin of Product

United States

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